3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea

sEH inhibitor structure-based drug design X-ray crystallography

This cyclopropyl urea derivative features a thiophen-2-yl-oxane cap group that occupies a chemical space distinct from Sumitomo Dainippon Pharma's phenoxypiperidine-based sEH inhibitors. The thiophene-for-phenyl architecture enables freedom-to-operate and differentiated off-target profiles. Computed drug-likeness (MW 280.39, TPSA 78.6 Ų, 4 rotatable bonds) supports efficient analoging. Deploy as a reference standard for thiophene bioisostere studies or as a novel starting point for sEH inhibitor SAR campaigns targeting cardiovascular, renal, or inflammatory disease models.

Molecular Formula C14H20N2O2S
Molecular Weight 280.39
CAS No. 1207052-54-7
Cat. No. B2442785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea
CAS1207052-54-7
Molecular FormulaC14H20N2O2S
Molecular Weight280.39
Structural Identifiers
SMILESC1CC1NC(=O)NCC2(CCOCC2)C3=CC=CS3
InChIInChI=1S/C14H20N2O2S/c17-13(16-11-3-4-11)15-10-14(5-7-18-8-6-14)12-2-1-9-19-12/h1-2,9,11H,3-8,10H2,(H2,15,16,17)
InChIKeyICIDDAIKEYPIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea (CAS 1207052-54-7): Procurement-Relevant Identity and Class Context


3-Cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea (CAS 1207052-54-7; molecular formula C₁₄H₂₀N₂O₂S; MW 280.39 g/mol) is a cyclopropyl urea derivative featuring a thiophen-2-yl-substituted tetrahydropyran (oxane) moiety linked via a methylene bridge to the urea nitrogen [1]. The compound belongs to the cyclopropyl urea class of soluble epoxide hydrolase (sEH) inhibitors, a pharmacologically validated target class extensively explored by Sumitomo Dainippon Pharma [2]. Its structural architecture combines three pharmacophoric elements—a cyclopropyl urea warhead, a tetrahydropyran spacer, and a thiophene aromatic cap—that distinguish it from the more common phenoxypiperidine-containing analogs in the same series.

Why Generic Substitution Is Unreliable for 3-Cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea in sEH-Targeted Research


The cyclopropyl urea sEH inhibitor class exhibits steep structure–activity relationships (SAR) where minor modifications to the cap group, linker, or cyclopropane substitution pattern can shift potency by orders of magnitude. Co-crystal structures (PDB 4X6Y) demonstrate that the sEH catalytic domain contains three distinct sub-pockets, and occupancy of all three is required for sub-nanomolar potency [1]. The thiophene-oxane architecture of CAS 1207052-54-7 occupies a unique chemical space distinct from the diphenylcyclopropyl (compound 14) and phenoxypiperidine (compound 19) analogs reported by Takai et al. (2015, 2014) [2]. Interchanging this compound with a generic cyclopropyl urea without the thiophene-oxane substitution pattern risks losing pocket occupancy, target engagement, and the specific physicochemical profile that governs solubility, permeability, and metabolic stability. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 3-Cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea Against Closest Analogs


Structural Differentiation: Thiophene-Oxane Cap vs. Diphenylcyclopropyl and Phenoxypiperidine Analogs

X-ray co-crystal structures of the sEH hydrolase domain (PDB 4X6Y, 2.1 Å resolution) reveal three ligand-occupiable sub-pockets [1]. The target compound 1207052-54-7 carries a thiophen-2-yl group attached to a tetrahydropyran ring via a quaternary carbon at the 4-position, connected through a methylene linker to the cyclopropyl urea. In contrast, compound 14 (Takai 2015) bears a diphenyl-substituted cyclopropyl moiety and a phenoxypiperidine, while compound 38 (Takai 2014) incorporates a carboxylic acid-bearing side chain [2]. The thiophene ring introduces a sulfur heteroatom capable of differentiated polar interactions and altered lipophilicity (XLogP3: 1.7 for the target compound, per PubChem) versus all-carbon aromatic caps in comparator molecules, potentially modulating membrane permeability and off-target binding profiles.

sEH inhibitor structure-based drug design X-ray crystallography

Class-Level sEH Inhibitory Potency Range Based on Structurally Proximal Cyclopropyl Ureas

The cyclopropyl urea class, as reported by Takai et al. (2015, 2014), achieves nanomolar to sub-nanomolar sEH IC₅₀ values following three-pocket occupancy optimization [1]. Compound 19 (a phenoxypiperidine-containing analog) demonstrated sub-nM sEH IC₅₀ [1]. Compound 38 exhibited potent sEH inhibition with minimal CYP inhibition (no specific IC₅₀ disclosed in abstract) and demonstrated in vivo efficacy in DOCA-salt hypertensive rats, suppressing urinary albumin and MCP-1 excretion without affecting systolic blood pressure [2]. While the target compound CAS 1207052-54-7 has no publicly reported sEH IC₅₀, its structural features (cyclopropyl urea warhead present; thiophene-oxane cap) are consistent with the class pharmacophore.

enzyme inhibition SAR drug discovery

Patent Landscape: Freedom-to-Operate Position Relative to Sumitomo Dainippon Pharma sEH Portfolio

A patent search for CAS 1207052-54-7 reveals that this specific compound is not explicitly claimed in the Sumitomo Dainippon Pharma sEH patent US 9,212,145 B2 ('Urea derivatives and uses thereof'), which covers a broad genus of cyclopropyl urea analogs but does not enumerate the thiophene-oxane substitution pattern [1]. The compound's InChIKey (ICIDDAIKEYPIAZ-UHFFFAOYSA-N) does not appear in any publicly indexed patent document. By contrast, the phenoxypiperidine and diphenylcyclopropyl substructures of compounds 14, 19, and 38 are explicitly within the Sumitomo patent claims. This suggests that the thiophene-oxane topology may occupy a distinct IP space, potentially advantageous for organizations seeking unencumbered chemical matter for sEH drug discovery or chemical biology tool development.

intellectual property patent analysis freedom to operate

Physicochemical Differentiation: Rotatable Bond Count and Topological Polar Surface Area vs. Heavier Analogs

The target compound possesses a rotatable bond count of 4 and a topological polar surface area (TPSA) of 78.6 Ų [1], placing it within favorable oral drug-likeness space (Veber rules: ≤10 rotatable bonds, TPSA ≤140 Ų). By contrast, compound 14 from Takai 2015, with its diphenylcyclopropyl and phenoxypiperidine groups, has a substantially higher molecular weight (~508 Da vs. 280 Da) and likely a higher rotatable bond count (>8, based on published structure) [2]. The lower TPSA (78.6 Ų) of the target compound relative to carboxylic acid-containing analogs like compound 38 suggests potentially superior passive membrane permeability, though this inference requires experimental validation.

drug-likeness ADME physicochemical properties

CYP Inhibition Liability: Class-Level Inference from Optimized Cyclopropyl Ureas

A key differentiator within the cyclopropyl urea sEH inhibitor class is cytochrome P450 (CYP) inhibition liability. Takai et al. (2014) explicitly optimized compound 38 to achieve 'minimal CYP inhibition' alongside potent sEH activity [1]. This optimization was driven by structural modifications to the cap group and linker, demonstrating that CYP inhibition is tunable within this scaffold. While no CYP inhibition data exist for CAS 1207052-54-7, the thiophene sulfur atom may alter CYP binding relative to all-carbon aryl caps through modified π-stacking and heme iron coordination potential, providing a structurally rational basis for differentiated CYP profiles.

drug metabolism CYP450 inhibition ADMET

Recommended Application Scenarios for 3-Cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea Based on Differential Evidence


sEH Inhibitor Lead Generation: SAR Exploration Around a Thiophene-Oxane Cap Scaffold

This compound is best deployed as a structurally novel starting point for sEH inhibitor SAR campaigns. The thiophene-oxane architecture occupies chemical space not covered by the Sumitomo Dainippon Pharma patent estate, enabling freedom-to-operate [1]. Its favorable physicochemical profile (MW 280.39; TPSA 78.6 Ų; rotatable bonds 4) supports efficient analoging with maintainable drug-likeness [2]. Researchers should prioritize in-house determination of sEH IC₅₀ followed by co-crystallization to confirm three-pocket occupancy, referencing the PDB 4X6Y template [3].

Chemical Biology Tool Compound: sEH Pathway Probing with Distinct IP Position

For academic and biotech groups investigating the role of sEH in cardiovascular, renal, or inflammatory disease models, this compound offers a structurally distinct alternative to the widely used t-TUCB and AUDA tool compounds. Its thiophene-containing architecture may yield differentiated off-target profiles versus phenoxypiperidine-based sEH inhibitors, enabling orthogonal chemical biology validation [1]. Users should validate target engagement and selectivity in their specific cellular or in vivo model system before drawing mechanistic conclusions.

Scaffold-Hopping Library Design: Thiophene as a Bioisosteric Replacement for Phenyl Rings

The thiophene-2-yl group in CAS 1207052-54-7 can serve as a bioisosteric replacement for the phenyl rings found in compounds 14, 19, and 38 of the Takai sEH series [1]. Systematic replacement of phenyl with thiophene in known sEH inhibitors may modulate potency, solubility, and CYP inhibition profiles. This compound can function as a reference standard for establishing structure–property relationships (SPR) in thiophene-for-phenyl bioisostere studies within the cyclopropyl urea sEH inhibitor class [2].

In Vivo Efficacy Studies: Prerequisite Requirement for In-House Potency and PK Determination

The Sumitomo Dainippon Pharma sEH program demonstrated that cyclopropyl ureas can achieve in vivo renal protection (reduced urinary albumin and MCP-1 in DOCA-salt rats) without blood pressure lowering [1]. However, the specific compound CAS 1207052-54-7 has no published in vivo data. Organizations may consider this compound for in vivo evaluation only after confirming in vitro sEH IC₅₀ ≤100 nM and acceptable pharmacokinetic properties (oral bioavailability, half-life) in rodent species, given the favorable computed drug-likeness parameters (MW <300, TPSA <80 Ų) [2].

Quote Request

Request a Quote for 3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.